molecular formula C21H21FN2O3 B12040919 [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate

[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate

Cat. No.: B12040919
M. Wt: 368.4 g/mol
InChI Key: CAXFBMXWZJYQHM-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexane ring, a hydrazinylidene group, and a fluorobenzoate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate typically involves multiple steps, starting with the preparation of the cyclohexanecarbonylhydrazine precursor. This precursor is then reacted with 4-formylphenyl 2-fluorobenzoate under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound may be explored for its potential as a biochemical probe or as a precursor for drug development. Its ability to interact with various biological targets makes it a candidate for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, research may focus on the compound’s potential therapeutic effects. Its structural features suggest it could be modified to develop new pharmaceuticals with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

Industrially, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinylidene group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. The fluorobenzoate moiety may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate apart is its combination of a cyclohexane ring, hydrazinylidene group, and fluorobenzoate moiety. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C21H21FN2O3

Molecular Weight

368.4 g/mol

IUPAC Name

[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate

InChI

InChI=1S/C21H21FN2O3/c22-19-9-5-4-8-18(19)21(26)27-17-12-10-15(11-13-17)14-23-24-20(25)16-6-2-1-3-7-16/h4-5,8-14,16H,1-3,6-7H2,(H,24,25)/b23-14+

InChI Key

CAXFBMXWZJYQHM-OEAKJJBVSA-N

Isomeric SMILES

C1CCC(CC1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F

Canonical SMILES

C1CCC(CC1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.